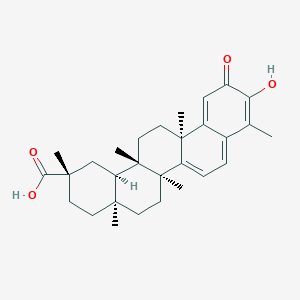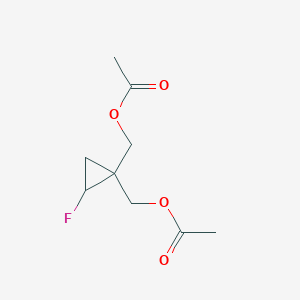
(2-Fluorocyclopropane-1,1-diyl)bis(methylene) diacetate
Overview
Description
(2-Fluorocyclopropane-1,1-diyl)bis(methylene) diacetate is an organic compound with the molecular formula C9H13FO4 It is characterized by the presence of a fluorinated cyclopropane ring and two methylene diacetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorocyclopropane-1,1-diyl)bis(methylene) diacetate typically involves the reaction of 2-fluorocyclopropane-1,1-diyl bis(methylene) with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the methylene groups on the acetic anhydride, leading to the formation of the diacetate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorocyclopropane-1,1-diyl)bis(methylene) diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diacetate groups to alcohols.
Substitution: The fluorine atom in the cyclopropane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
(2-Fluorocyclopropane-1,1-diyl)bis(methylene) diacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Fluorocyclopropane-1,1-diyl)bis(methylene) diacetate involves its interaction with specific molecular targets. The fluorinated cyclopropane ring imparts conformational rigidity to the molecule, which can influence its binding affinity and specificity towards target proteins or enzymes. The diacetate groups can undergo hydrolysis to release acetic acid, which may further modulate the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1,1-diyl bis(methylene) diacetate: Lacks the fluorine atom, resulting in different chemical properties.
2-Chlorocyclopropane-1,1-diyl bis(methylene) diacetate: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
2-Bromocyclopropane-1,1-diyl bis(methylene) diacetate: Similar structure with a bromine atom, affecting its chemical behavior.
Uniqueness
The presence of the fluorine atom in (2-Fluorocyclopropane-1,1-diyl)bis(methylene) diacetate imparts unique chemical and physical properties, such as increased metabolic stability and altered electronic characteristics. These features make it a valuable compound for various research applications and distinguish it from its analogs.
Properties
IUPAC Name |
[1-(acetyloxymethyl)-2-fluorocyclopropyl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO4/c1-6(11)13-4-9(3-8(9)10)5-14-7(2)12/h8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOKNSOLBLWWOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(CC1F)COC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101217255 | |
| Record name | 1,1-Cyclopropanedimethanol, 2-fluoro-, 1,1-diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101217255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1624262-20-9 | |
| Record name | 1,1-Cyclopropanedimethanol, 2-fluoro-, 1,1-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1624262-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Cyclopropanedimethanol, 2-fluoro-, 1,1-diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101217255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


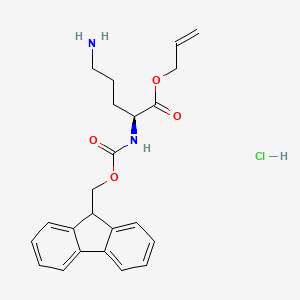
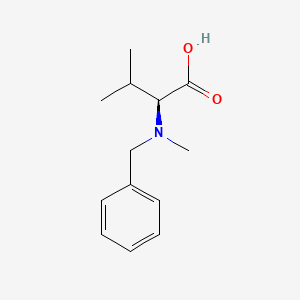
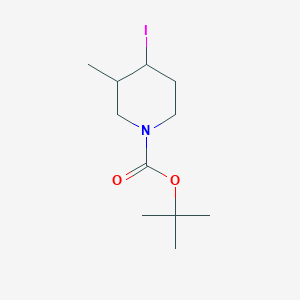
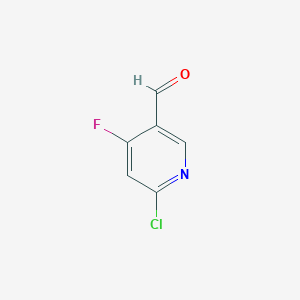
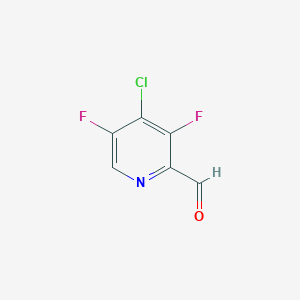
![6'-Fluoro-[3,3'-bipyridine]-6-carboxylic acid](/img/structure/B7981624.png)
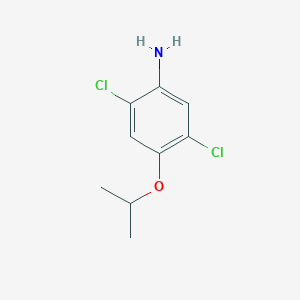
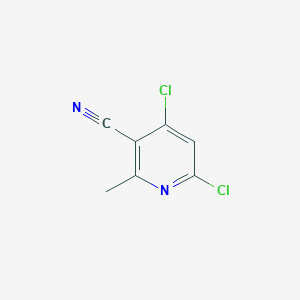

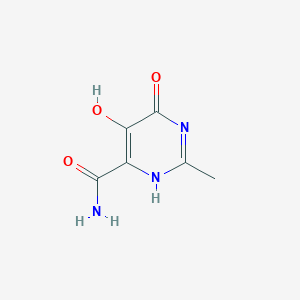
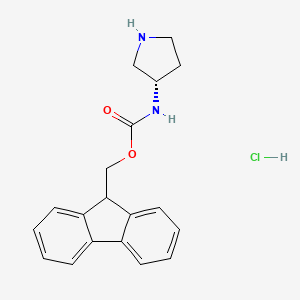
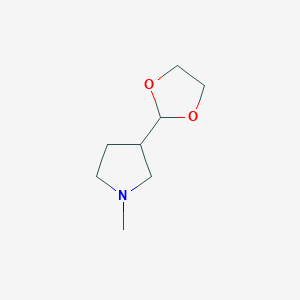
![(1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid](/img/structure/B7981664.png)
